molecular formula C24H26ClNO4S2 B4626473 5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4626473
M. Wt: 492.1 g/mol
InChI Key: GZNAUDPGCOGZMY-XSFVSMFZSA-N
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Description

5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H26ClNO4S2 and its molecular weight is 492.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.0991784 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic compounds derived from visnaginone and khellinone have shown promising anti-inflammatory and analgesic activities. These compounds, including derivatives similar to the specified chemical structure, were evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
  • Research involving the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has highlighted their anti-microbial activity. The structural elucidation of these analogues and their biological efficacy offers insights into the potential applications of similar compounds in antimicrobial treatments (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).

Antimicrobial and Anticancer Properties

  • A study on rhodanine-3-acetic acid derivatives showcased a range of activities against bacteria, mycobacteria, and fungi, with certain compounds demonstrating high activity against Mycobacterium tuberculosis. This research suggests the potential of structurally similar compounds in treating infectious diseases and exploring antimicrobial properties (M. Krátký, J. Vinšová, J. Stolaříková, 2017).
  • The synthesis and characterization of S-alkylated and Mannich bases carrying 2-thioxoimidazolidin-4-one moiety highlighted their potential in pharmaceutical research, with a focus on their structural and chemical properties (N. Khalifa, M. Al-Omar, N. A. Mohamed, W. S. El-serwy, 2015).

Structural and Mechanistic Insights

  • Investigations into the supramolecular structures of thioxothiazolidin-4-ones have provided valuable insights into their hydrogen bonding, molecular interactions, and potential as pharmaceutical agents. This research aids in understanding the molecular basis of the biological activities of compounds with similar structures (P. Delgado, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005).

properties

IUPAC Name

(5E)-5-[[3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO4S2/c1-5-26-23(27)20(32-24(26)31)14-17-12-18(25)22(19(13-17)28-4)30-11-7-10-29-21-15(2)8-6-9-16(21)3/h6,8-9,12-14H,5,7,10-11H2,1-4H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNAUDPGCOGZMY-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCCOC3=C(C=CC=C3C)C)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCCCOC3=C(C=CC=C3C)C)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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